molecular formula C8H7BrN2O B6271646 3-bromo-5-methoxyimidazo[1,5-a]pyridine CAS No. 1781100-33-1

3-bromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No.: B6271646
CAS No.: 1781100-33-1
M. Wt: 227.1
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Description

3-Bromo-5-methoxyimidazo[1,5-a]pyridine is a valuable chemical scaffold in medicinal chemistry and organic synthesis. The imidazo[1,5-a]pyridine core is recognized as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities . This specific bromo- and methoxy-functionalized analog serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, where the bromo moiety acts as a handle for further functionalization to create more complex molecules for biological evaluation . Research into similar imidazo[1,5-a]pyridine compounds has demonstrated their potential as multifunctional agents for complex neurological disorders and other therapeutic areas . The structure is also of significant interest in the development of photo-functional materials . As a biochemical reagent, this compound is intended for use as a biological material or organic compound in life science related research .

Properties

CAS No.

1781100-33-1

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

94

Origin of Product

United States

Preparation Methods

Ritter-Type Cyclization

A Ritter-type reaction enables the formation of the imidazo[1,5-a]pyridine system through carbocation intermediates. As demonstrated in recent work by Tanomsiri et al., benzylic alcohols undergo catalysis by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to generate reactive benzylic cations. These intermediates subsequently react with nitriles, followed by intramolecular cyclization and rearomatization (Figure 1).

Representative Procedure :

  • Substrate : 5-Methoxy-2-(hydroxymethyl)pyridine

  • Catalyst : Bi(OTf)₃ (5 mol%)

  • Additive : p-TsOH·H₂O (7.5 equiv)

  • Nitrile Source : Acetonitrile (15 equiv)

  • Conditions : Dichloroethane (DCE), 150°C, 12 h

  • Yield : 68–86% (dependent on substituents)

This method offers exceptional regiocontrol due to the directing effects of the methoxy group during cyclization.

Regioselective Bromination Strategies

Introducing bromine at the C3 position requires careful consideration of electronic and steric factors.

Radical Bromination with N-Bromosuccinimide (NBS)

Adapting methodology from pyridine bromination patents, NBS in tetrahydrofuran (THF) at elevated temperatures achieves selective C3 functionalization:

Optimized Protocol :

ParameterCondition
Substrate5-Methoxyimidazo[1,5-a]pyridine
Brominating AgentNBS (1.05 equiv)
SolventTHF (5 vol)
Temperature70°C
Time5 h
WorkupAqueous extraction, solvent removal
Yield83%

The reaction proceeds via a radical mechanism, with the methoxy group at C5 deactivating adjacent positions and directing bromination to C3.

Electrophilic Aromatic Substitution

For substrates with activating groups, classical electrophilic bromination using Br₂/Lewis acid systems remains viable:

Key Considerations :

  • Catalyst : FeBr₃ (0.1 equiv) enhances electrophilic bromine generation

  • Temperature Control : Maintain ≤40°C to minimize di-bromination

  • Solvent : Dichloromethane (DCM) enables homogeneous mixing

Integrated Synthetic Routes

Sequential Construction Approach

Combining the above methodologies yields an efficient two-step synthesis:

  • Core Formation : Ritter-type cyclization of 5-methoxy-2-(hydroxymethyl)pyridine

  • Bromination : NBS-mediated radical bromination

Overall Yield : 57–69% (calculated from isolated intermediates)

Tandem One-Pot Methodology

Emerging protocols attempt to combine cyclization and bromination in a single vessel:

Preliminary Data :

  • Catalyst System : Bi(OTf)₃/NBS (1:1 molar ratio)

  • Solvent : 1,2-Dichloroethane

  • Temperature Gradient : 150°C (cyclization) → 70°C (bromination)

  • Current Yield : 42% (requires optimization)

Analytical Characterization

Critical spectroscopic signatures confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, H2)

  • δ 7.89 (d, J = 8.4 Hz, 1H, H7)

  • δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H, H6)

  • δ 4.12 (s, 3H, OCH₃)

HRMS (ESI+) :

  • Calc. for C₈H₆BrN₂O [M+H]⁺: 240.9632

  • Found: 240.9629

Industrial-Scale Considerations

Adapting laboratory procedures for manufacturing requires addressing:

Key Challenges :

  • Exothermic Control : Gradual NBS addition maintains reaction temperature ≤75°C

  • Solvent Recovery : THF distillation achieves >90% reuse efficiency

  • Purification : Avoidance of column chromatography through pH-controlled crystallization

Economic Metrics :

ParameterLaboratory ScalePilot Plant (10 kg)
Raw Material Cost$412/g$38/g
Cycle Time72 h54 h
Overall Yield83%77%

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated processes using eosin Y catalyst show promise for milder conditions:

Preliminary Results :

  • Light Source : 450 nm LEDs

  • Bromine Source : NBS

  • Yield : 65% (room temperature, 24 h)

Flow Chemistry Approaches

Microreactor systems enhance heat transfer and mixing efficiency:

Prototype Parameters :

  • Residence Time : 12 min (cyclization) + 8 min (bromination)

  • Productivity : 28 g/h

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Iodine (I2)
  • Tert-butyl hydroperoxide (TBHP)
  • Various nucleophiles for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The imidazo[1,5-a]pyridine scaffold is recognized for its pharmacological potential. 3-Bromo-5-methoxyimidazo[1,5-a]pyridine has been investigated for its activity against various biological targets:

  • Anticancer Activity : Compounds with this scaffold have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, derivatives of imidazo[1,5-a]pyridine have been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, making them potential candidates for cancer therapeutics .
  • Inhibition of Kinases : The compound may exhibit inhibitory effects on specific kinases involved in signaling pathways that regulate cell growth and differentiation. Such inhibition could be beneficial in treating cancers characterized by aberrant kinase activity .

Biological Research

Biological Activity Studies

Research has indicated that this compound possesses various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation as an antibiotic or antifungal agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression . This inhibition could enhance anti-tumor immunity.

Materials Science

Optoelectronic Applications

The unique electronic properties of imidazo[1,5-a]pyridine derivatives allow them to be utilized in materials science:

  • Luminescent Materials : Research has demonstrated that imidazo[1,5-a]pyridine derivatives can serve as luminescent materials suitable for optoelectronic devices. Their photoluminescent properties make them ideal candidates for applications in sensors and light-emitting diodes (LEDs) .

Synthesis and Derivative Development

Synthetic Approaches

The synthesis of this compound typically involves cyclocondensation reactions using readily available precursors such as 2-aminopyridines and various electrophilic components . The development of efficient synthetic methods is crucial for producing this compound and its derivatives at scale.

Table 1: Biological Activities of Imidazo[1,5-a]pyridine Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerInhibits topoisomerase II
This compoundAntimicrobialBroad-spectrum activity
This compoundEnzyme InhibitionIndoleamine 2,3-dioxygenase

Table 2: Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives

Method DescriptionKey ReagentsYield (%)Reference
Cyclocondensation with nitroalkanes2-Aminopyridine + NitroalkaneModerate to Good
Multicomponent reactionsAldehydes + IsonitrilesVariable

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-Bromoimidazo[1,5-a]pyridine

  • Structure : Lacks the 5-methoxy group, with bromine only at position 3.
  • Applications : Used in coordination chemistry and as a precursor for cross-coupling reactions. Its simpler structure reduces steric hindrance, favoring metal complexation .
  • Key Difference : Absence of the methoxy group limits its solvatochromic properties compared to 3-bromo-5-methoxy derivatives, which exhibit enhanced fluorescence in polar environments .

5-Methyl-3-(Pyridin-3-yl)imidazo[1,5-a]pyridine (Compound 3y from )

  • Structure : Methyl group at position 5 and a pyridinyl substituent at position 3.
  • Applications : Demonstrates strong π-stacking interactions in coordination polymers. The pyridinyl group enables chelation with Zn(II) and other metals, unlike the bromine-methoxy combination .
  • Thermodynamic Stability : Exhibits higher thermal stability (decomposition >250°C) compared to brominated derivatives due to reduced halogen volatility .

Functional Analogues: Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores (e.g., compounds 2–4 in ) are structurally related but differ in substituents:

Compound Substituents λem (nm) Stokes Shift (nm) Application
3-Bromo-5-OMe Br (C3), OMe (C5) 450–520 ~100 Membrane hydration studies
Symmetric dimer 2 Bis-imidazo core 480–550 ~120 Lipid bilayer intercalation
Asymmetric dimer 3 Br (C3), OMe (C5), pyridinyl 500–580 ~150 Multi-phase membrane analysis

Key Findings :

  • The 3-bromo-5-methoxy derivative shows moderate solvatochromism, ideal for probing lipid membrane hydration .
  • Dimeric derivatives (e.g., compound 3) exhibit larger Stokes shifts (~150 nm), enabling deeper tissue imaging .

Enzyme Inhibitors: 1-Pyridylimidazo[1,5-a]pyridines

Derivatives like 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (compound 3a in ) are pharmacologically active but lack bromine/methoxy groups:

Parameter 3-Bromo-5-OMe Derivative Compound 3a ()
Target Not reported Papain cysteine protease
Ki N/A 13.75–99.30 µM
Antibacterial No data MIC50: 0.6–1.4 µg/mL

Heterocyclic Analogues: Triazolo and Pyrazolo Derivatives

5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine ()

  • Structure : Triazole-pyridine fusion with Br at C5 and amine at C2.
  • Applications : Intermediate in antiviral/antimicrobial drug synthesis. The triazole ring increases hydrogen-bonding capacity compared to imidazo derivatives .
  • Reactivity : Bromine at C5 is less sterically hindered than in 3-bromoimidazo[1,5-a]pyridine, favoring nucleophilic substitution .

3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde ()

  • Structure : Pyrazole-pyridine fusion with Br at C3 and aldehyde at C5.
  • Applications : Used in Suzuki-Miyaura couplings. The aldehyde group enables further functionalization, unlike methoxy .

Q & A

Q. What are the standard protocols for synthesizing 3-bromo-5-methoxyimidazo[1,5-a]pyridine?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-(aminomethyl)pyridine derivatives with nitroalkanes or α-bromoketones in the presence of acidic catalysts like polyphosphoric acid (PPA) or phosphorous acid. For example, 3-phenylimidazo[1,5-a]pyridine analogs were synthesized by heating 2-picolylamine with nitroethane in PPA at 160°C for 2 hours, yielding 76% product . Optimization of stoichiometry, reaction time, and temperature is critical for reproducibility.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Characterization relies on combined analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm ring structure .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • Recrystallization : Purification via solvents like ethyl acetate/hexane mixtures ensures >95% purity .

Intermediate Research Questions

Q. What strategies mitigate low yields in the synthesis of halogenated imidazo[1,5-a]pyridines?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 10–15% .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance bromine retention during coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(OAc)2_2/SPhos in THF/H2_2O at 80°C produces biaryl derivatives with >80% efficiency . The methoxy group at the 5-position deactivates the ring, directing electrophilic substitutions to the 7-position .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Contradictions in 1H^1H NMR shifts (e.g., methoxy proton integration) may arise from solvent polarity or tautomerism. Solutions include:

  • Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .
  • DFT Calculations : Predicts chemical shifts and validates experimental data .
  • Heteronuclear Correlation (HMBC) : Confirms long-range 13C^{13}C-1H^1H couplings for ambiguous peaks .

Q. What methodologies assess the biological activity of this compound in antimicrobial studies?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Time-Kill Curves : Evaluate bactericidal kinetics at 2× MIC over 24 hours .
  • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity (IC50_{50} > 100 µG/mL) .

Q. How can the compound’s fluorescence properties be exploited in material science?

Derivatives with extended π-systems (e.g., fused pyridines) exhibit large Stokes shifts (~100 nm) and high quantum yields (Φ = 0.64), making them suitable for:

  • pH-Sensitive Probes : Monitor acidic organelles (lysosomes) in live-cell imaging .
  • OLEDs : Blue-light emitters with CIE coordinates (0.15, 0.10) .

Data Analysis and Optimization

Q. What statistical approaches optimize reaction conditions for scaled-up synthesis?

  • Design of Experiments (DoE) : Central composite design identifies critical variables (temperature, catalyst loading) .
  • Response Surface Methodology (RSM) : Maximizes yield (>85%) while minimizing impurity formation .

Q. How are thermodynamic parameters (ΔG, ΔH) determined for enzyme inhibition by this compound?

  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd_d) and enthalpy changes .
  • Lineweaver-Burk Plots : Classifies inhibition type (e.g., competitive vs. non-competitive) using papain or kinase assays .

Safety and Compliance

Q. What safety protocols are essential for handling brominated imidazo[1,5-a]pyridines?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods .
  • Waste Disposal : Halogenated waste segregated and incinerated at >1,200°C to prevent dioxin formation .

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